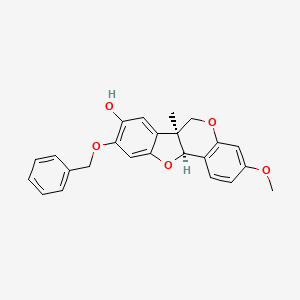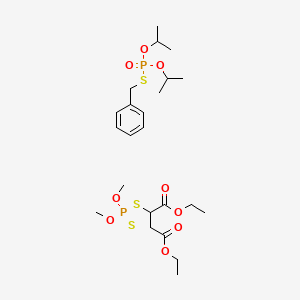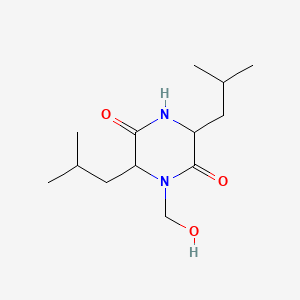
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique structural properties This compound belongs to the class of benzofurobenzopyrans, which are characterized by a fused benzofuran and benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the construction of the benzopyran ring system. Key reagents such as methoxy and phenylmethoxy groups are introduced through specific substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered stereochemistry.
Aplicaciones Científicas De Investigación
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol: Lacks the methoxy and phenylmethoxy groups, resulting in different chemical properties.
6a,11a-Dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-benzopyran: Similar structure but without the benzofuran ring.
Uniqueness
The presence of both benzofuran and benzopyran rings, along with methoxy and phenylmethoxy groups, makes 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- unique
Propiedades
Número CAS |
184900-58-1 |
|---|---|
Fórmula molecular |
C24H22O5 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(6aS,11aS)-3-methoxy-6a-methyl-9-phenylmethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C24H22O5/c1-24-14-28-20-10-16(26-2)8-9-17(20)23(24)29-21-12-22(19(25)11-18(21)24)27-13-15-6-4-3-5-7-15/h3-12,23,25H,13-14H2,1-2H3/t23-,24-/m1/s1 |
Clave InChI |
SHEXXUGVGVASRQ-DNQXCXABSA-N |
SMILES isomérico |
C[C@]12COC3=C([C@H]1OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5)C=CC(=C3)OC |
SMILES canónico |
CC12COC3=C(C1OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
